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Compound of Interest

Compound Name: a-Ergocryptine-d3

L Get Quote

Cat. No.: B1147346

This technical guide provides an in-depth overview of the molecular characteristics and
applications of a-Ergocryptine-d3, tailored for researchers, scientists, and professionals in
drug development. This document outlines its physicochemical properties, a detailed
experimental protocol for its use as an internal standard in quantitative analysis, and the
pharmacological context of its non-deuterated analogue, a-Ergocryptine.

Core Molecular Data

a-Ergocryptine-d3 is a deuterated form of a-Ergocryptine, an ergot alkaloid. The incorporation
of three deuterium atoms results in a stable, isotopically labeled compound ideal for use in
mass spectrometry-based analytical methods.

Parameter Value Source
Chemical Formula Cs2H38D3Ns0s [1][2]
Molecular Weight 578.72 g/mol [1112]
CAS Number 1794783-50-8 [2][3]
(5'0)-12'-Hydroxy-2'-(1-
methylethyl)-5'-(2-
Synonyms methylpropyl)ergotaman- [2]
3',6',18-trione-d3;
Ergocryptine-d3
© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1147346?utm_src=pdf-interest
https://www.benchchem.com/product/b1147346?utm_src=pdf-body
https://www.benchchem.com/product/b1147346?utm_src=pdf-body
https://isotope-science.alfa-chemistry.com/product/ergocryptine-d3-442760.html
https://www.pharmaffiliates.com/en/1794783-50-8-alpha-ergocryptine-d3-pasti037580.html
https://isotope-science.alfa-chemistry.com/product/ergocryptine-d3-442760.html
https://www.pharmaffiliates.com/en/1794783-50-8-alpha-ergocryptine-d3-pasti037580.html
https://www.pharmaffiliates.com/en/1794783-50-8-alpha-ergocryptine-d3-pasti037580.html
https://www.lgcstandards.com/US/en/alpha-Ergocryptine-d3/p/TRC-E597502
https://www.pharmaffiliates.com/en/1794783-50-8-alpha-ergocryptine-d3-pasti037580.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols: Quantitative Analysis of a-
Ergocryptine via LC-MS/MS

a-Ergocryptine-d3 is primarily utilized as an internal standard (1S) for the accurate
guantification of a-Ergocryptine in complex matrices such as food, feed, and biological
samples.[4] The following protocol describes a representative ultra-high performance liquid
chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.

Sample Preparation (QUEChERS-based Extraction)

This protocol is adapted for cereal-based matrices.

e Homogenization: Grind the sample to a fine powder.

» Extraction:
o Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
o Add a known concentration of a-Ergocryptine-d3 internal standard.

o Add 10 mL of an extraction solvent mixture of acetonitrile and 3 mM ammonium carbonate
(85:15, v/v).

o Securely cap the tube and vortex for 30 seconds.
o Shake vigorously for 30 seconds.
o Centrifuge at 9000 rpm for 5 minutes at a temperature below 4°C.
o Dispersive Solid-Phase Extraction (dASPE) Clean-up:
o Transfer 5 mL of the supernatant to a new tube containing 150 mg of C18 sorbent.
o Vortex for 30 seconds to facilitate the binding of matrix interferences.
o Centrifuge at 9000 rpm for 5 minutes at a temperature below 4°C.

» Final Extract Preparation:
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o Carefully transfer the cleaned supernatant to a new vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

o Chromatographic Separation:
o System: ACQUITY UPLC System or equivalent.
o Column: A C18 column stable at alkaline pH.

o Mobile Phase: A gradient elution using a buffered alkaline mobile phase (e.g., with
ammonium carbonate) and an organic modifier like acetonitrile is recommended to ensure
good peak shape for ergot alkaloids.[5]

o Flow Rate: Typically in the range of 0.2-0.5 mL/min.
o Injection Volume: 1-10 pL.
e Mass Spectrometric Detection:
o System: Xevo TQ-S or a comparable tandem quadrupole mass spectrometer.
o lonization Mode: Electrospray lonization (ESI) in positive mode.[5]
o Analysis Mode: Multiple Reaction Monitoring (MRM).

o Precursor lon: For both a-Ergocryptine and a-Ergocryptine-d3, the protonated molecule
[M+H]* is selected.[5]

o MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (a-
Ergocryptine) and the internal standard (a-Ergocryptine-d3) must be optimized. At least
two transitions are typically monitored for confirmation.

o Source Parameters: Typical ESI source parameters include a capillary voltage of 0.5 kV, a
desolvation temperature of 450°C, and a source block temperature of 150°C.[5]

Visualized Workflows and Pathways

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8402575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8402575/
https://www.benchchem.com/product/b1147346?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8402575/
https://www.benchchem.com/product/b1147346?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8402575/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for Quantification

The following diagram illustrates the key steps in the analytical workflow for the quantification of
a-Ergocryptine using its deuterated internal standard.
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Caption: Workflow for a-Ergocryptine quantification.
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Signaling Pathway of a-Ergocryptine

The non-deuterated form, a-Ergocryptine, acts as a dopamine D2 receptor agonist.[6][7] The
activation of the D2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling

cascade that primarily inhibits adenylyl cyclase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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